molecular formula C16H13BrClN3O4S2 B2391037 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide CAS No. 1021131-97-4

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide

Cat. No.: B2391037
CAS No.: 1021131-97-4
M. Wt: 490.77
InChI Key: SAOWBFNPMUFLJL-UHFFFAOYSA-N
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Description

N-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide is a synthetic organic compound provided for research purposes only. It is not intended for diagnostic or therapeutic applications. This structurally complex molecule incorporates several pharmacologically significant motifs, including a 5-bromothiophene ring, a 1,3,4-oxadiazole core, and a 4-chlorophenyl sulfonamide group. These fragments are associated with a range of biological activities in scientific literature. The 1,3,4-oxadiazole nucleus is a well-known heterocycle in medicinal chemistry, with derivatives demonstrating established anti-microbial and anti-viral properties in research settings . Furthermore, the bromothiophene moiety is a crucial scaffold found in several investigational agents . The inclusion of a sulfonamide functional group is also significant, as this class of compounds has been widely used in research as antibiotics and enzyme inhibitors . The specific combination of these features makes this compound a valuable intermediate for researchers in chemical biology and medicinal chemistry. It is primarily offered for use as a building block in the synthesis of more complex molecules or as a standard in analytical studies. Researchers can utilize this compound to explore structure-activity relationships, develop new synthetic methodologies, or investigate the biological properties of hybrid heterocyclic systems. Handle with care. Refer to the material safety data sheet (MSDS) before use.

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(4-chlorophenyl)sulfonylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClN3O4S2/c17-13-8-7-12(26-13)15-20-21-16(25-15)19-14(22)2-1-9-27(23,24)11-5-3-10(18)4-6-11/h3-8H,1-2,9H2,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOWBFNPMUFLJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide is a heterocyclic compound featuring a complex structure that combines elements of thiophene and oxadiazole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C14H10BrN3O4S2\text{C}_{14}\text{H}_{10}\text{BrN}_{3}\text{O}_{4}\text{S}_{2}

Structural Features:

  • Bromothiophene moiety: Contributes to the compound's reactivity and biological activity.
  • Oxadiazole ring: Known for its pharmacological properties.
  • Sulfonamide group: Associated with various therapeutic effects.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities. Below are some key findings regarding its biological effects:

Antimicrobial Activity

Studies have shown that derivatives of oxadiazole compounds demonstrate varying degrees of antimicrobial activity. For instance:

  • Compounds containing the oxadiazole moiety have been tested against bacterial strains such as Salmonella typhi and Bacillus subtilis, showing moderate to strong inhibitory effects .
CompoundActivityBacterial Strains TestedIC50 Values
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(chlorophenyl)sulfonylbutanamideAntimicrobialSalmonella typhi, Bacillus subtilisModerate

Anticancer Properties

The compound's structure suggests potential anticancer activity. Research has indicated that similar oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition .

The biological activity of this compound may involve interaction with specific enzymes or receptors, leading to therapeutic effects. For example:

  • Enzyme Inhibition: The sulfonamide group is known to inhibit certain enzymes involved in bacterial metabolism.

Case Studies

Several studies have investigated the biological activity of oxadiazole derivatives:

  • Study on Antibacterial Activity:
    • A series of synthesized oxadiazole derivatives were evaluated for their antibacterial properties against multiple strains. The most active compounds displayed IC50 values ranging from 0.63 to 2.14 µM against Escherichia coli and Staphylococcus aureus .
  • Enzyme Inhibition Studies:
    • Compounds were tested for their ability to inhibit acetylcholinesterase (AChE) and urease, demonstrating strong inhibitory activity which suggests potential applications in treating conditions like Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anticancer Activity

Compound 97: N-(4-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3-fluoro-phenyl)-4-methoxybenzenesulfonamide
  • Structure : Shares the 1,3,4-oxadiazole core and a sulfonamide-linked aromatic group.
  • Activity: Exhibited broad-spectrum antiproliferative activity with 90.47% inhibition against T-47D breast cancer cells and >80% inhibition across leukemia and melanoma cell lines .
  • Key Difference : Replacement of bromothiophene with a 4-chlorophenyl group reduces steric bulk but maintains potency. The additional methoxy group may enhance solubility.
4-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexyl]butanamide
  • Structure: Combines oxadiazole with a quinazolinone ring and sulfanyl linker.
  • Activity : Reported moderate cytotoxicity (7.1 docking score ), suggesting a different mechanism of action compared to the target compound .

Antimicrobial and Enzyme Inhibition

N-Substituted Derivatives of 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl Acetamide (e.g., 6f , 6o )
  • Structure : Features a 4-chlorophenyl-oxadiazole with sulfanyl acetamide side chains.
  • Activity : 6f showed potent antimicrobial activity against S. aureus and E. coli, while 6o exhibited lower cytotoxicity .
  • Key Difference : The absence of a sulfonyl group reduces metabolic stability but improves microbial membrane penetration.
3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)propanamide (7h)
  • Structure : Incorporates a piperidinyl-sulfonyl group linked to oxadiazole.
  • Activity : Demonstrated enzyme inhibition in acetylcholinesterase (AChE) docking studies, with structural flexibility enhancing binding .
Crystallographic Data
  • N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide: Exhibits C–H···π interactions and π-π stacking in its crystal lattice, stabilizing the oxadiazole ring .

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide?

  • Methodological Answer : The synthesis involves:
  • Step 1 : Formation of the oxadiazole ring via cyclization of a hydrazide intermediate (e.g., using isonicotinic acid hydrazide with triethyl orthoacetate under reflux) .
  • Step 2 : Coupling reactions to introduce the bromothiophene and 4-chlorophenylsulfonyl moieties. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are used, with catalysts such as trifluoroacetic acid to enhance yield .
  • Step 3 : Final purification via column chromatography or recrystallization. Reaction temperatures (typically 60–100°C) and pH control (neutral to mildly acidic) are critical to avoid side reactions .

Q. How is the compound structurally characterized to confirm its identity?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm for thiophene/chlorophenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 567.92 [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., oxadiazole ring planarity, C–S bond distances of ~1.75 Å in sulfonyl groups) .

Q. What functional groups contribute to its reactivity and potential bioactivity?

  • Methodological Answer : Critical groups include:
  • Oxadiazole ring : Participates in π-π stacking with biological targets (e.g., enzyme active sites) .
  • Bromothiophene : Enhances lipophilicity and halogen bonding (Br···N/O interactions) .
  • 4-Chlorophenylsulfonyl group : Stabilizes protein-ligand interactions via sulfonyl oxygen hydrogen bonding .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproducts during synthesis?

  • Methodological Answer : Strategies include:
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve intermediate solubility and reduce dimerization .
  • Catalyst Screening : Use of Pd/C or CuI for Suzuki-Miyaura couplings to attach aryl groups with >80% efficiency .
  • Byproduct Analysis : TLC monitoring at each step identifies impurities; quenching with aqueous NaHCO3_3 removes acidic byproducts .

Q. What experimental approaches are used to study its interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measures binding affinity (KD values) in real-time (e.g., binding to kinase domains at ~10–100 nM) .
  • Molecular Dynamics Simulations : Predicts binding modes (e.g., sulfonyl group anchoring to Arg residues in ATP-binding pockets) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy/entropy changes during ligand-receptor interactions .

Q. How do researchers resolve contradictions in structural or bioactivity data across studies?

  • Methodological Answer :
  • Crystallographic Validation : Compare experimental X-ray data (e.g., C–Cl bond length discrepancies <0.05 Å) with computational models .
  • Dose-Response Reproducibility : Replicate bioassays (e.g., IC50_{50} in cancer cell lines) under standardized conditions (e.g., 48h exposure, 10% FBS media) .
  • Meta-Analysis : Cross-reference NMR shifts and MS spectra across databases (e.g., PubChem, CSD) to validate purity .

Key Considerations for Experimental Design

  • Stability Testing : Monitor degradation in DMSO stock solutions over 72h using UV-Vis spectroscopy (λ~270 nm for oxadiazole absorbance) .
  • Toxicity Profiling : Use zebrafish embryos (96h post-fertilization) to assess acute toxicity (LC50_{50} >100 µM indicates low risk) .

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